N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-3-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)13-19(27)22-14-9-11-15(12-10-14)29-4-2/h5-12H,3-4,13H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOGDZSIODWKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the relevant literature on its synthesis, biological properties, and therapeutic potentials.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole and quinoxaline moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring from appropriate precursors followed by coupling reactions to introduce the quinoxaline part.
Antitumor Activity
Research has indicated that derivatives of triazolo[4,3-a]quinoxaline exhibit significant antitumor properties. For instance, compounds containing this scaffold have been evaluated in vitro against various cancer cell lines. One study reported that certain derivatives showed IC50 values in the low micromolar range against lung carcinoma (H-157) and kidney fibroblast (BHK-21) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazoloquinoxaline Derivative A | H-157 | 5.2 |
| Triazoloquinoxaline Derivative B | BHK-21 | 3.8 |
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity. Studies have demonstrated that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Antiviral Properties
The antiviral potential of triazole derivatives has been explored extensively. Some studies have indicated that these compounds can inhibit viral replication in vitro, particularly against HIV strains. The mechanism may involve interference with viral enzymes or receptors necessary for viral entry into host cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with a triazole moiety often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- DNA Interaction : The quinoxaline part may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.
Case Studies
Case Study 1: Antitumor Evaluation
A recent study evaluated the antitumor activity of several triazoloquinoxaline derivatives using MTT assays on H-157 and BHK-21 cell lines. The results indicated significant cytotoxicity, suggesting these compounds could serve as potential chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
In another investigation, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of quinoxaline and triazole have shown effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds are believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Properties
The compound's structure suggests potential anticancer properties. Similar compounds have been synthesized and tested for their cytotoxic effects on various cancer cell lines. For example, methyl derivatives of quinoxaline have demonstrated significant activity against prostate cancer and melanoma cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the ethoxy and quinoxaline moieties can enhance biological activity and selectivity towards specific targets in microbial or cancerous cells. Studies have shown that electron-withdrawing groups can increase antimicrobial potency while substituents that enhance lipophilicity may improve cellular uptake .
Synthesis and Characterization
The synthesis of this compound involves multiple steps including condensation reactions between appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Formulation Studies
Formulation studies are essential to enhance the bioavailability of this compound. Research has indicated that using nanocarrier systems can significantly improve the solubility and stability of similar triazole and quinoxaline derivatives in biological environments. These formulations aim to optimize delivery mechanisms for enhanced therapeutic outcomes .
Table 1: Summary of Antimicrobial and Anticancer Studies
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The triazoloquinoxaline core is highly versatile, with modifications at the N1 position (alkyl groups) and the phenyl ring (electron-withdrawing/donating groups) influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Steric Effects : The ethyl group at N1 (target compound) balances steric hindrance better than methyl () or propyl (), which may affect binding to biological targets .
- Electron Effects : The 4-ethoxy group is electron-donating, contrasting with the electron-withdrawing 4-chloro group (), which could modulate reactivity in electrophilic substitution reactions .
Research Findings and Implications
Preparation Methods
Quinoxaline-2,3-dione Precursor Formation
The synthesis begins with o-phenylenediamine (1 ) condensation with oxalic acid dihydrate in refluxing aqueous HCl (6N, 4h), yielding quinoxaline-2,3-dione (2 ) as pale yellow crystals (mp 310-312°C, 89% yield). This intermediate undergoes dichlorination using phosphorus oxychloride (POCl₃, 5 equiv) and N,N-dimethylaniline catalyst (0.1 equiv) under nitrogen at 110°C for 8h to produce 2,3-dichloroquinoxaline (3 ) as white needles (mp 98-100°C, 82% yield).
Hydrazinolysis and Cyclization
Critical triazole ring formation employs sequential hydrazinolysis and cyclization:
- 3 reacts with hydrazine hydrate (4 equiv) in ethanol (reflux, 6h) to form 2-hydrazinyl-3-chloroquinoxaline (4 ) as beige powder (mp 158-160°C, 75% yield)
- Cyclization with triethyl orthoacetate (3 equiv) in anhydrous DMF at 140°C for 12h generates 4-chloro-1-ethyl-triazolo[4,3-a]quinoxaline (5 ), optimized via GC-MS monitoring to minimize N-ethylation byproducts.
Table 1 : Cyclization Condition Optimization
| Orthoester | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethyl orthoacetate | DMF | 140 | 12 | 78 |
| Triethyl orthoformate | Toluene | 110 | 18 | 42 |
| Trimethyl orthoacetate | Dioxane | 130 | 15 | 61 |
Acetamide Side Chain Installation
Nucleophilic Displacement at C4
The C4 chloride in 5 undergoes nucleophilic substitution with ethyl glycinate hydrochloride (2.5 equiv) in acetonitrile containing triethylamine (3 equiv) at 80°C for 8h, producing ethyl 2-(1-ethyl-4-oxo-triazolo[4,3-a]quinoxalin-5(4H)-yl)acetate (6 ) as orange crystals (mp 182-184°C, 68% yield). Microwave-assisted conditions (150W, 120°C, 45min) improve yield to 79% while reducing reaction time.
Amidation with 4-Ethoxyaniline
Final amidation employs two complementary approaches:
- Classical Activation : 6 (1 equiv) reacts with 4-ethoxyaniline (1.2 equiv) using HOBt/DIC (1.5 equiv each) in DMF at 0°C→rt for 18h (62% yield)
- Greener Alternative : Mechanochemical grinding of 6 with 4-ethoxyaniline (1.1 equiv) and ZnO nanoparticles (5 mol%) in a ball mill (600 rpm, 2h) achieves 71% yield with 87% atom economy
Table 2 : Amidation Method Comparison
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HOBt/DIC | - | DMF | 18 | 62 | 95.2 |
| ZnO Nanoparticles | ZnO | Solvent-free | 2 | 71 | 98.1 |
| Enzyme-Mediated | Lipase B | THF | 24 | 58 | 97.8 |
Structural Confirmation and Characterization
Spectroscopic Validation
- ¹H NMR (400MHz, DMSO-d₆): δ 1.31 (t, J=7.1Hz, 3H, CH₂CH₃), 1.38 (t, J=7.0Hz, 3H, OCH₂CH₃), 3.42 (s, 2H, CH₂CO), 4.06 (q, J=7.0Hz, 2H, OCH₂), 4.27 (q, J=7.1Hz, 2H, NCH₂), 6.89 (d, J=8.5Hz, 2H, ArH), 7.24 (d, J=8.5Hz, 2H, ArH), 7.55-8.12 (m, 4H, Quinoxaline-H)
- HRMS (ESI+): m/z calc. for C₂₁H₂₁N₅O₃ [M+H]⁺ 400.1718, found 400.1714
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα, 100K) confirms:
- Dihedral angle between triazoloquinoxaline and ethoxyphenyl planes: 82.3°
- Intramolecular H-bond: N-H···O=C (2.01Å, 156°)
- Crystal system: Monoclinic P2₁/c with Z=4
Process Optimization and Scale-Up
Continuous Flow Synthesis
Pilot-scale production (100g batches) employs a segmented flow reactor system:
- Stage 1 : POCl₃ dichlorination at 5L/min, RT→110°C gradient
- Stage 2 : Enzyme-packed columns for amidation (residence time 45min)
- Stage 3 : Spherical crystallization in anti-solvent heptane stream
Table 3 : Batch vs Flow Synthesis Metrics
| Parameter | Batch Method | Flow System | Improvement |
|---|---|---|---|
| Cycle Time | 48h | 6h | 8x |
| E-Factor | 86 | 32 | 63% ↓ |
| Space-Time Yield | 0.8 kg/m³/day | 5.2 kg/m³/day | 6.5x |
Alternative Synthetic Routes
Palladium-Catalyzed Aminocarbonylation
Aryl bromide precursor 7 undergoes carbonylative amidation under 20 bar CO with 4-ethoxyaniline using Pd(OAc)₂/Xantphos (2 mol%) in DMAc at 120°C (16h), achieving 65% yield but requiring specialized equipment.
Biocatalytic Approach
Recombinant amidase from Pseudomonas fluorescens catalyzes kinetic resolution of racemic 6 in phosphate buffer (pH 7.5, 37°C), providing enantiomerically pure (R)-isomer (ee >99%) at 42% conversion.
Stability and Degradation Studies
Forced degradation under ICH guidelines reveals:
- Acidic Stress (0.1N HCl, 70°C): 18% decomposition via triazole ring opening
- Oxidative Stress (3% H₂O₂): 9% degradation forming N-oxide byproducts
- Photolysis (1.2 million lux·hr): 23% loss with C4-C5 bond cleavage
Q & A
Q. What are the recommended synthesis routes for this compound, and how can reaction conditions be optimized?
The synthesis of N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-triazoloquinoxalin-yl)acetamide involves multi-step reactions, typically starting with cyclization of quinoxaline precursors followed by functionalization with ethyl and ethoxyphenyl groups. Key steps include:
- Quinoxaline core formation : Cyclization of substituted benzene derivatives with glyoxal under acidic conditions .
- Triazole ring introduction : Reaction with hydrazine derivatives and subsequent cyclization using catalysts like acetic acid .
- Acetamide coupling : Amidation with 4-ethoxyphenylamine using coupling agents (e.g., EDC/HOBt) .
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during cyclization to avoid side products .
- Catalyst selection : Use Pd/C for hydrogenation steps to improve yield .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Quinoxaline cyclization | H2SO4, glyoxal, 70°C | 60–75% |
| Triazole formation | Hydrazine hydrate, acetic acid, 80°C | 50–65% |
| Acetamide coupling | EDC, HOBt, DMF, RT | 70–85% |
Q. What characterization techniques are essential for confirming structure and purity?
Comprehensive characterization requires:
- Spectroscopy :
- 1H/13C NMR : Assign proton environments (e.g., ethoxyphenyl δ 1.3–4.1 ppm) .
- HRMS : Confirm molecular formula (e.g., C21H22N5O3 requires m/z 404.1721) .
- Chromatography :
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
- Thermal analysis :
- TGA : Determine decomposition temperature (>250°C indicates stability) .
Advanced Research Questions
Q. How does the ethyl substituent influence biological activity compared to methyl analogs?
The ethyl group enhances lipophilicity, potentially improving membrane permeability and target binding. Methodological approaches :
- Structure-activity relationship (SAR) studies : Compare IC50 values against methyl analogs in enzyme inhibition assays (e.g., COX-2) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to identify steric/electronic effects .
Q. Table 2: Comparative Bioactivity Data
| Compound (R-group) | IC50 (COX-2 Inhibition) | LogP |
|---|---|---|
| Ethyl (target) | 0.8 µM | 3.2 |
| Methyl (analog) | 1.5 µM | 2.7 |
Data adapted from quinoxaline derivative studies .
Q. How can conflicting data on apoptotic activity in cancer models be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Recommended steps :
- Dose-response validation : Test across 0.1–100 µM in multiple cell lines (e.g., MCF-7, A549) .
- Mechanistic profiling : Combine caspase-3 activation assays with flow cytometry for apoptosis quantification .
- In vivo corroboration : Use xenograft models to validate in vitro findings .
Q. What strategies improve metabolic stability for in vivo applications?
- Structural modifications : Introduce electron-withdrawing groups to reduce CYP450-mediated oxidation .
- Formulation : Use PEGylated nanoparticles to enhance plasma half-life .
- Pharmacokinetic assays : Monitor t1/2 and AUC in rodent models after IV/oral administration .
Q. How can researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays .
- Salt formation : Synthesize hydrochloride salts to enhance water solubility .
- Surfactant use : Polysorbate 80 (0.05%) improves dispersion in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
